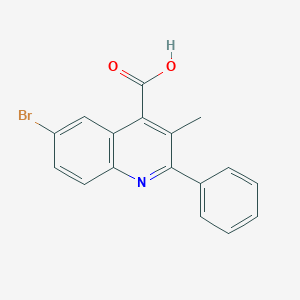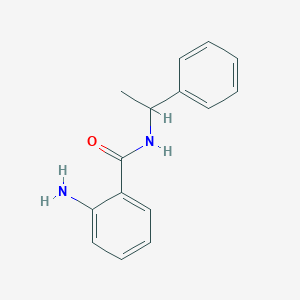
2-amino-N-(1-phenylethyl)benzamide
描述
2-amino-N-(1-phenylethyl)benzamide is a chemical compound with the molecular formula C15H16N2O . It has a molecular weight of 240.3 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 2-amino-N-(1-phenylethyl)benzamide is1S/C15H16N2O/c1-11(12-7-3-2-4-8-12)17-15(18)13-9-5-6-10-14(13)16/h2-11H,16H2,1H3,(H,17,18) . This code provides a specific description of the compound’s molecular structure. Physical And Chemical Properties Analysis
2-amino-N-(1-phenylethyl)benzamide is a powder that is stored at room temperature . It has a melting point of 113-114 degrees Celsius . The compound has a molecular weight of 240.3 .科学研究应用
Antioxidant Properties
Scientific Field:
Biochemistry and Pharmacology
2-amino-N-(1-phenylethyl)benzamide
exhibits antioxidant properties. Antioxidants play a crucial role in protecting cells from oxidative stress by neutralizing free radicals. These free radicals can cause cellular damage and contribute to various diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions.
Experimental Procedures:
Researchers typically evaluate the antioxidant activity of this compound using in vitro assays. Common methods include:
Results:
Studies have reported that 2-amino-N-(1-phenylethyl)benzamide exhibits significant antioxidant activity, making it a potential candidate for further investigation as a natural antioxidant or as a lead compound for drug development .
Antibacterial Activity
Scientific Field:
Microbiology and Infectious Diseases
Summary:
The compound has demonstrated antibacterial properties against various bacterial strains. These properties are valuable for combating bacterial infections.
Experimental Procedures:
Researchers evaluate antibacterial activity using methods such as:
Results:
Studies indicate that 2-amino-N-(1-phenylethyl)benzamide exhibits antibacterial effects against both Gram-positive and Gram-negative bacteria. Further investigations are needed to understand its mechanism of action and potential clinical applications .
Anti-Inflammatory Properties
Scientific Field:
Immunology and Inflammation Research
Summary:
The compound has been explored for its anti-inflammatory effects. Chronic inflammation contributes to various diseases, and compounds with anti-inflammatory properties are of interest.
Experimental Procedures:
Researchers assess anti-inflammatory activity using models such as:
Results:
Studies suggest that 2-amino-N-(1-phenylethyl)benzamide exhibits anti-inflammatory effects by modulating cytokine levels and inhibiting inflammatory pathways. Further research is needed to elucidate its mechanisms and potential therapeutic applications .
Analgesic Properties
Scientific Field:
Pharmacology and Pain Research
Summary:
The compound has been investigated for its potential analgesic (pain-relieving) effects.
Experimental Procedures:
Analgesic activity is assessed using animal models, such as:
Results:
Preliminary studies indicate that 2-amino-N-(1-phenylethyl)benzamide may possess analgesic properties. However, further research is necessary to validate its efficacy and safety .
Potential Anti-Tumor Activity
Scientific Field:
Oncology and Cancer Research
Summary:
Researchers have explored the compound’s effects on tumor cells.
Experimental Procedures:
In vitro studies involve:
Results:
Limited data suggest that 2-amino-N-(1-phenylethyl)benzamide may exhibit anti-tumor activity. However, rigorous preclinical and clinical studies are essential to validate its potential as an anti-cancer agent .
安全和危害
属性
IUPAC Name |
2-amino-N-(1-phenylethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-11(12-7-3-2-4-8-12)17-15(18)13-9-5-6-10-14(13)16/h2-11H,16H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBRHMOXICLSVTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90383899 | |
| Record name | 2-amino-N-(1-phenylethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24827834 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-amino-N-(1-phenylethyl)benzamide | |
CAS RN |
85592-80-9 | |
| Record name | 2-amino-N-(1-phenylethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-N-(1-phenylethyl)benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Amino-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B187973.png)
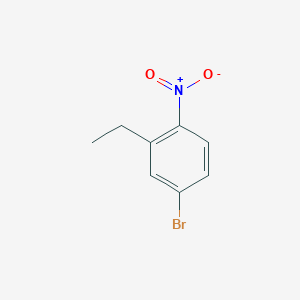
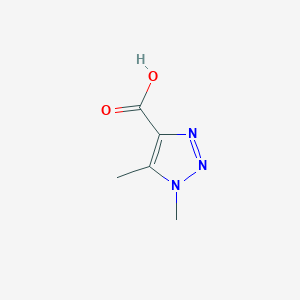
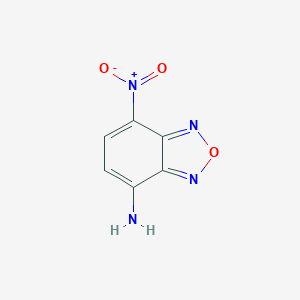
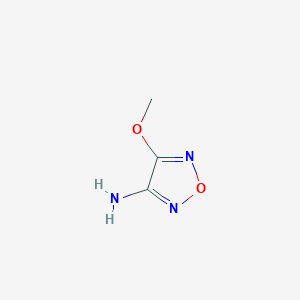
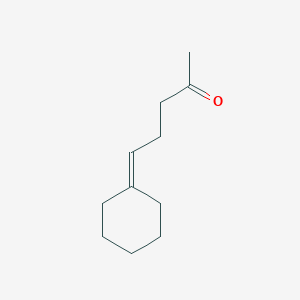
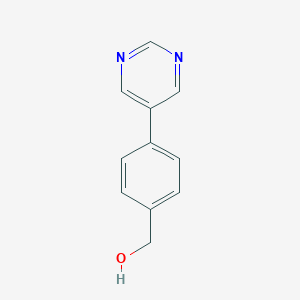
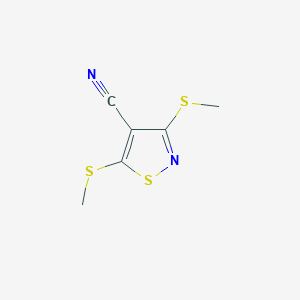
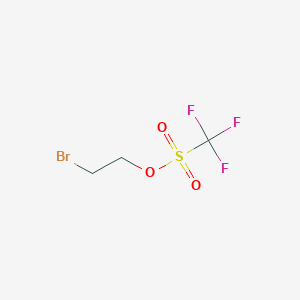
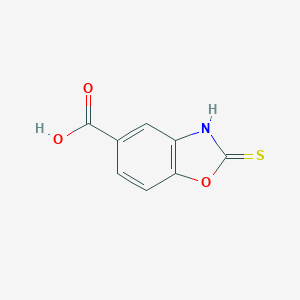
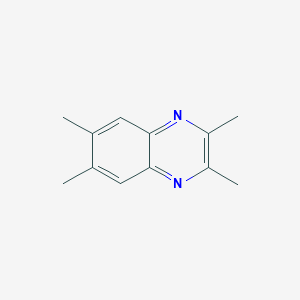
![6-(3-Fluorophenyl)-9-(4-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B187995.png)
![N-[2-(azepane-1-carbonyl)phenyl]-2-(3-chlorophenoxy)propanamide](/img/structure/B187996.png)
